5-Methoxychroman-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Methoxychroman-3-amine involves several key methods and steps. For example, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines has been described as a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showing the versatility of reactions involving methoxy and amino groups in synthesizing complex molecules (Aquino et al., 2015). Additionally, the synthesis of dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid through a sequence of reactions highlights the multi-step nature of synthesizing related compounds (Öztaşkın, Göksu, & SeÇen, 2011).
Molecular Structure Analysis
The molecular structure of 5-Methoxychroman-3-amine and its analogues is characterized by the presence of a chroman backbone with methoxy and amino functional groups. The new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, provides insight into the structural aspects of chromanone derivatives. Its crystal structure, spectral analysis, and thermal stability were extensively studied, showing the significance of methoxy groups and intramolecular hydrogen bonds in determining the molecule's stability and reactivity (Dziewulska-Kułaczkowska & Bartyzel, 2011).
Chemical Reactions and Properties
Chemical reactions involving 5-Methoxychroman-3-amine derivatives demonstrate the compound's reactivity and versatility. The pseudo-five-component reaction between 3-formylchromones, Meldrum's acid, isocyanides, and primary arylamines to synthesize chromone-containing peptidomimetics underlines the compound's ability to form multiple new bonds, including C-C, C-N, and C=O bonds, at ambient temperatures (Teimouri, Akbari-Moghaddam, & Golbaghi, 2011).
Physical Properties Analysis
The physical properties of 5-Methoxychroman-3-amine derivatives, such as solubility, melting points, and thermal stability, are crucial for their handling and application in various chemical processes. The thermal stability of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one up to 128°C in an air atmosphere illustrates the importance of understanding these properties for the compound's practical use (Dziewulska-Kułaczkowska & Bartyzel, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for comprehending the versatility of 5-Methoxychroman-3-amine in chemical syntheses and applications. The study of reactions with amines and the synthesis of amino diols from 5-methoxyfuran-2(5H)-one highlights the compound's reactivity and potential for creating structurally diverse and pharmacologically significant compounds (Feringa & Lange, 1988).
Scientific Research Applications
Synthesis and Receptor Interaction
Synthesis of Enantiomerically Pure Derivatives : A study by Hammarberg et al. (2000) detailed the synthesis of enantiomerically pure 3-aminochromans from 5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran. These compounds, particularly those substituted with carboxylate esters, amides, and ketones, showed high affinity and selectivity for the 5-HT1A receptor, indicating potential as selective serotonin receptor modulators (Hammarberg et al., 2000).
Chemoselective Synthesis of Pyrroles : The chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones was described by Aquino et al. (2015), showcasing the versatility of 5-methoxy derivatives in synthesizing heterocyclic compounds with potential biological activities (Aquino et al., 2015).
Dopaminergic Compound Synthesis : Öztaşkın et al. (2011) synthesized 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound with dopaminergic activity, highlighting the potential of 5-methoxychroman derivatives in developing treatments for neurological disorders (Öztaşkın et al., 2011).
Antineoplastic and Antimicrobial Applications
Antineoplastic Agent Synthesis : Pettit et al. (2003) synthesized 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, demonstrating significant anticancer activity, indicative of the therapeutic potential of 5-methoxy derivatives in cancer treatment (Pettit et al., 2003).
Antimicrobial Activity of Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, showing good to moderate antimicrobial activities, suggesting the utility of 5-methoxychroman derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Neurological Disease Treatment Potential
- Parkinson's Disease and Schizophrenia : Del Bello et al. (2019) investigated 1,4-dioxane derivatives with methoxy and hydroxy substitutions for their affinity/activity at D2-like, 5-HT1A, and α1-adrenoceptor subtypes. Compounds with specific profiles showed potential for treating Parkinson's disease or schizophrenia, indicating the promise of 5-methoxychroman derivatives in neurological therapeutics (Del Bello et al., 2019).
Safety And Hazards
While specific safety and hazard information for 5-Methoxychroman-3-amine is not available, it’s important to note that aromatic amines, which include 5-Methoxychroman-3-amine, can significantly harm human health and the environment . Proper handling and disposal protocols must be followed to minimize their impact .
Future Directions
properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-chromen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHODZRKJYJILTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552714 |
Source
|
Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxychroman-3-amine | |
CAS RN |
110927-03-2 |
Source
|
Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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